7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol
Description
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol (CAS: 850191-81-0) is a dihydroporphyrin derivative featuring two hydroxyl groups at positions 7 and 7. This compound retains the macrocyclic porphyrin core but differs from fully conjugated porphyrins due to partial saturation (dihydro modification) and the addition of diol functional groups. The tetraphenyl substituents at the meso-positions enhance steric bulk and influence electronic properties, making it distinct from simpler porphyrins. It is commercially available at 97% purity for research applications, such as catalysis, sensors, or supramolecular chemistry, where hydrogen bonding from the diol groups may play a critical role .
Properties
Molecular Formula |
C44H32N4O2 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin-2,3-diol |
InChI |
InChI=1S/C44H32N4O2/c49-43-41-39(29-17-9-3-10-18-29)35-25-23-33(46-35)37(27-13-5-1-6-14-27)31-21-22-32(45-31)38(28-15-7-2-8-16-28)34-24-26-36(47-34)40(42(48-41)44(43)50)30-19-11-4-12-20-30/h1-26,43-44,46-47,49-50H |
InChI Key |
CFLMAFPOJWFYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C(C4O)O)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol typically involves the reduction of 5,10,15,20-tetraphenylporphyrin. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the selective reduction of the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Oxidative Ring Contraction to Pyriporphyrins
Treatment of 7,8-dihydroxy-5,10,15,20-tetraphenylchlorin (7 ) with 1,8-diazabicycloundec-7-ene (DBU) in CHCl₃ induces intramolecular aldol condensation, forming pyriporphyrin 9 via pyrrole ring contraction. This reaction achieves a 55% yield after purification .
Key Reaction Pathway:
| Parameter | Value |
|---|---|
| Solvent | CHCl₃ |
| Catalyst | DBU (5–10 vol %) |
| Yield | 55% |
| Product | Pyriporphyrin 9 |
Oxidative Diol Cleavage and Cyclization
Lead tetraacetate-mediated oxidative cleavage of the 7,8-diol group generates a 2,3-diacetylsecochlorin intermediate (13 ). Subsequent base-catalyzed cyclization forms morpholinochlorins or pyriporphyrins .
Example Reaction:
-
Ni-complexed 7,8-diol chlorin (12 ) → 2,3-diacetylsecochlorin Ni 13 → Pyriporphyrin Ni 14
Acid-Catalyzed Intramolecular Cyclization
Under acidic conditions (e.g., TMSOTf), the secochlorin aldehyde intermediate (39 ) undergoes Friedel-Crafts alkylation, forming azeteoporphyrin 42 with a fused polycyclic structure .
Conditions:
-
Reagent: Trimethylsilyl triflate (TMSOTf)
-
Mechanism: Carbocation formation followed by intramolecular electrophilic substitution.
Formation of Porpholactones
Oxidation of 7,8-diol chlorins with NaIO₄ on silica gel in CHCl₃/alcohol mixtures produces porpholactones (23a , 23b ) via lactonization of dicarboxylate intermediates .
| Reaction Component | Details |
|---|---|
| Oxidizing Agent | NaIO₄ (heterogenized) |
| Solvent | CHCl₃ + ROH (alcohol) |
| Yield | 50% (combined) |
Metal-Templated Reactions
Silver(II) acts as a removable template for oxidative cleavage of 7,8-diol chlorins, enabling free-base pyrrole-modified porphyrin synthesis without metal coordination interference .
Thiomorpholinochlorin Formation
Reaction of 7,8-diol chlorins with Lawesson’s reagent introduces thiomorpholine rings, yielding thiomorpholinochlorins (15 ) with altered electronic properties .
Comparative Reactivity in Dithiachlorin Systems
Dihydroxy-21,23-dithiachlorins (21a , 21b ) exhibit analogous reactivity, forming dithiamorpholinochlorins (22 ) and dithiaporpholactones (23a , 23b ) under similar conditions .
Spectroscopic and Structural Insights
Scientific Research Applications
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation. The compound 7,8-dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol has shown promise as a photosensitizer due to its ability to absorb light and generate singlet oxygen effectively.
Key Findings:
- Studies indicate that this compound can induce apoptosis in cancer cells when exposed to specific wavelengths of light .
- Its efficacy is enhanced by the presence of electron-donating substituents that improve singlet oxygen generation .
Catalysis
The compound's unique porphyrin structure allows it to act as a catalyst in various chemical reactions. It has been investigated for its potential in catalyzing oxidation reactions and other transformations.
Applications:
- Oxidative Catalysis: It has been employed in the oxidation of organic substrates, demonstrating high selectivity and efficiency .
- Electrocatalysis: The compound has been tested as an electrocatalyst for oxygen reduction reactions (ORR), showing promising results in energy conversion applications .
Sensors
Due to its optical properties, this compound is being explored for use in sensors.
Applications:
- Chemical Sensors: Its ability to change fluorescence properties upon interaction with various analytes makes it suitable for detecting metal ions and small organic molecules .
- Biological Sensors: The compound can be functionalized for use in biosensors to detect biomolecules like glucose or proteins by monitoring changes in its optical properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this porphyrin derivative against various pathogens.
Research Insights:
- In vitro tests have demonstrated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism involves the generation of reactive oxygen species upon light activation, leading to microbial cell death .
Summary of Applications
| Application Area | Key Features | Notable Findings |
|---|---|---|
| Photodynamic Therapy | Effective photosensitizer | Induces apoptosis in cancer cells upon light exposure |
| Catalysis | Acts as a catalyst for oxidation reactions | High selectivity and efficiency in organic transformations |
| Sensors | Changes optical properties based on analyte interaction | Useful for detecting metal ions and biomolecules |
| Antimicrobial Activity | Exhibits significant antimicrobial effects | Effective against various pathogens via ROS generation |
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol involves its interaction with molecular targets through its porphyrin ring. The compound can interact with metal ions, forming metal complexes that exhibit unique catalytic properties. Additionally, its photophysical properties allow it to absorb light and transfer energy, making it useful in photodynamic therapy and other photochemical applications .
Comparison with Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine Nickel(II) (Ni-TPP)
The nickel center confers metalloporphyrin characteristics, such as redox activity and axial ligand binding. Properties and Applications:
- Optical Properties : Ni-TPP thin films exhibit blueshifted absorption spectra compared to freebase porphyrins, attributed to metal-to-ligand charge transfer .
- Catalytic Use : The nickel center enables applications in electrocatalysis and photovoltaics, unlike the diol derivative, which may prioritize hydrogen-bond-mediated interactions.
Key Contrast : The presence of a metal ion vs. diol functional groups dictates divergent electronic and catalytic behaviors.
5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic Acid (TPPS)
Structural Differences : TPPS (CAS: 35218-75-8) features sulfonic acid groups (-SO₃H) at the phenyl rings, replacing the diol and retaining full conjugation.
Properties and Applications :
- Solubility: The sulfonic acid groups render TPPS water-soluble, unlike the diol derivative, which likely exhibits polar organic solvent solubility (e.g., DMSO or methanol).
- Biomedical Use: TPPS is employed in photodynamic therapy and aqueous-phase sensing, whereas the diol variant may find use in non-aqueous systems or as a hydrogen-bond donor . Key Contrast: Functional group polarity dictates solubility and application environments.
7,8-Dihydro-5,10,15,20-tetrakis(4-methylphenyl)-21H,23H-porphine
Structural Differences : This derivative (CAS: 55025-46-2) substitutes tetraphenyl groups with 4-methylphenyl moieties, introducing steric and electronic effects from methyl substituents.
Properties and Applications :
- Steric Effects: Methyl groups may enhance solubility in non-polar solvents compared to the parent tetraphenyl compound.
- Electronic Modulation: The electron-donating methyl groups could alter redox potentials or absorption spectra relative to the diol derivative . Key Contrast: Substituent electronic properties (methyl vs. phenyl) influence solubility and reactivity.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Key Substituents | Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol | 850191-81-0 | Tetraphenyl | Diol | Polar organic | Supramolecular chemistry |
| Ni-TPP | N/A | Tetraphenyl | Nickel(II) ion | Organic solvents | Catalysis, thin films |
| TPPS | 35218-75-8 | Tetraphenyl, sulfonic acid | Sulfonic acid | Water | Photodynamic therapy |
| Tetrakis(4-methylphenyl) derivative | 55025-46-2 | 4-methylphenyl | None | Non-polar solvents | Material science |
Research Findings and Implications
- Hydrogen Bonding : The diol groups enable unique supramolecular interactions, distinguishing it from sulfonated (TPPS) or metallated (Ni-TPP) analogs .
- Synthetic Flexibility : Methyl or sulfonic acid substituents (as in TPPS and the tetrakis(4-methylphenyl) variant) demonstrate how peripheral modifications tailor solubility and electronic properties for targeted applications .
Biological Activity
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol (also referred to as dihydro-tetraphenylporphyrin) is a member of the porphyrin family, known for its complex structure and varied biological activities. Porphyrins are essential biomolecules that play critical roles in various biological processes, including oxygen transport and photosynthesis. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a tetraphenyl core with hydroxyl groups at the 7 and 8 positions, which are crucial for its biological interactions.
-
Photodynamic Therapy (PDT) :
- Dihydro-tetraphenylporphyrin has been investigated for its role as a photosensitizer in PDT. This therapy utilizes light-activated compounds to produce reactive oxygen species (ROS) that induce cell death in targeted tissues, particularly in cancer treatments.
- Case Study : A study demonstrated that conjugating this porphyrin with estradiol enhanced its selectivity for estrogen receptor-positive breast cancer cells (MCF-7), significantly increasing cellular uptake and cytotoxicity under light exposure .
-
Antioxidant Properties :
- The diol functional groups contribute to antioxidant activity by scavenging free radicals. This property is essential in mitigating oxidative stress-related diseases.
- Research Findings : In vitro assays indicated that the compound effectively reduced oxidative stress markers in neuronal cells exposed to harmful agents .
-
Metal Coordination :
- The ability of porphyrins to coordinate with metal ions enhances their catalytic properties and biological functions. For instance, metal derivatives of tetraphenylporphyrins have shown increased activity in redox reactions.
- Data Table : Comparison of biological activities across different metal complexes of tetraphenylporphyrins:
| Compound | Metal Ion | Activity Type | Reference |
|---|---|---|---|
| 7,8-Dihydro-5,10,15,20-tetraphenyl... | None | PDT | |
| 5,10,15,20-Tetraphenylporphyrin | Iron | Catalytic Activity | |
| 5,10,15,20-Tetraphenylporphyrin | Manganese | Antioxidant |
Applications in Medicine
-
Cancer Treatment :
- The compound's efficacy in PDT positions it as a promising candidate for treating various cancers. Its selective targeting capabilities can minimize damage to healthy tissues while maximizing tumor destruction.
-
Neurological Disorders :
- Due to its antioxidant properties, this porphyrin derivative may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease by protecting neurons from oxidative damage.
-
Diagnostic Imaging :
- The unique optical properties of porphyrins allow their use as contrast agents in imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Adler-type condensation reactions using pyrrole, benzaldehyde derivatives, and diol precursors under reflux conditions. Microwave-assisted synthesis (e.g., 2.5 hours at 150°C under nitrogen) offers improved yields (70–80%) compared to traditional reflux methods (50–60%) . Optimization involves controlling stoichiometric ratios of reactants, solvent selection (e.g., propionic acid for Adler method), and inert atmosphere to prevent oxidation. Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/hexane) ensures removal of unreacted porphyrin precursors .
Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment of this compound?
- Answer :
- ¹H/¹³C NMR : Confirms the presence of diol substituents at the 7,8-positions and phenyl groups. Aromatic proton signals in δ 8.2–8.8 ppm and hydroxyl protons (broad, δ 1–5 ppm) are diagnostic .
- UV-Vis Spectroscopy : Soret band (~420 nm) and Q-bands (500–650 nm) validate π-π* transitions characteristic of porphyrin frameworks. Shifts in absorption maxima indicate electronic perturbations from diol groups .
- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer : The diol substituents increase reactivity and potential for skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Storage under inert gas (N₂/Ar) at 4°C prevents degradation. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How do the 7,8-diol substituents influence coordination chemistry compared to unmodified tetraphenylporphyrins (TPP)?
- Answer : The diol groups introduce additional chelation sites, enabling axial ligand binding in metal complexes (e.g., Co, Ru). This alters redox potentials and catalytic activity. For example, cobalt complexes of TPP derivatives show enhanced catalytic efficiency in epoxide-to-furan transformations (Table 2.2 in ). Comparative studies using cyclic voltammetry (ΔE ≈ 50–100 mV shifts) and X-ray crystallography reveal structural distortions in the porphyrin macrocycle .
Q. How can researchers resolve discrepancies in reported catalytic efficiencies of metal complexes derived from this compound?
- Answer : Discrepancies often arise from variations in metalation conditions (e.g., solvent polarity, temperature) or incomplete ligand displacement. Standardize protocols by:
- Using anhydrous solvents (e.g., THF) under inert atmospheres.
- Monitoring metalation via UV-Vis (Soret band shift) and ICP-MS for metal loading quantification.
- Comparing turnover numbers (TONs) under identical substrate/catalyst ratios and reaction times .
Q. What computational approaches are used to model the electronic effects of diol substituents on porphyrin-based systems?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. The diol groups lower symmetry (C₄ → C₂), increasing HOMO energy by ~0.3 eV, which correlates with enhanced photocatalytic activity in singlet oxygen generation .
Q. How can the compound’s solubility and aggregation behavior be modulated for specific applications (e.g., photodynamic therapy)?
- Answer : Functionalize the phenyl rings with sulfonate or amine groups to improve aqueous solubility. Aggregation in polar solvents is minimized using surfactants (e.g., SDS) or encapsulation in liposomes. Dynamic light scattering (DLS) and fluorescence quenching studies quantify aggregation thresholds .
Data Analysis & Experimental Design
Q. What strategies are recommended for analyzing contradictory thermodynamic data (e.g., enthalpy of sublimation) reported in literature?
- Answer :
- Cross-validate data using multiple techniques: Thermogravimetric analysis (TGA) for sublimation enthalpy (ΔsubH°) and differential scanning calorimetry (DSC) for phase transitions.
- Account for impurities via elemental analysis (C/H/N) and high-resolution mass spectrometry (HRMS).
- Reference standardized databases (e.g., NIST Chemistry WebBook) for baseline comparisons .
Q. How to design experiments to evaluate the compound’s efficacy in singlet oxygen generation for photodynamic therapy?
- Answer :
- Light Source : Use a 630 nm LED (matching Q-band absorption).
- Singlet Oxygen Detection : Monitor ¹O₂ emission at 1270 nm using near-infrared spectroscopy or chemical traps (e.g., 1,3-diphenylisobenzofuran, DPBF).
- Controls : Include metal-free porphyrin and dark conditions to exclude thermal effects. Calculate quantum yields (ΦΔ) relative to reference compounds (e.g., methylene blue) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
